Comparative DHFR Inhibitory Potency: Unsubstituted 2,6-Diamine Scaffold vs. Optimized 2,4-Diamino-6-arylmethyl Analogues
While direct IC50 data for 5,6,7,8-tetrahydroquinazoline-2,6-diamine is not reported in peer-reviewed literature, class-level inference from closely related tetrahydroquinazolines provides a clear quantitative distinction. Simple 2,4-diamino-6-alkyl-tetrahydroquinazoline model compounds exhibit DHFR IC50 values in the micromolar range [1]. In contrast, optimized 2,4-diamino-6-arylmethyl analogues, such as compound 5d, achieve IC50 values as low as 0.014 μM against Toxoplasma gondii DHFR and 0.057 μM against Pneumocystis carinii DHFR [1]. This represents a >70-fold increase in potency relative to the unadorned scaffold. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, lacking the 4-amino group and any 6-substituent, is predicted to be even less potent, making it a valuable negative control or an inert building block in SAR studies.
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not reported; predicted to be >1 μM based on simple 2,4-diamino-6-alkyl analogues |
| Comparator Or Baseline | 2,4-Diamino-6-(2-methoxybenzyl)-5,6,7,8-tetrahydroquinazoline (Compound 5d) |
| Quantified Difference | Target predicted >1 μM vs. Comparator 0.014 μM; >70-fold difference |
| Conditions | Enzyme inhibition assay against T. gondii DHFR-TS [1] |
Why This Matters
This quantitative gap confirms that 5,6,7,8-tetrahydroquinazoline-2,6-diamine is not a potent DHFR inhibitor, which is critical for researchers needing a structurally related inactive control or a clean synthetic intermediate.
- [1] Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1999). Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. DOI: 10.1021/jm980572i. View Source
